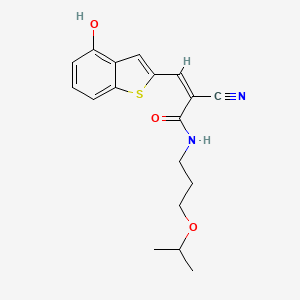

4-(2-Bromo-5-acetamidophenoxy)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

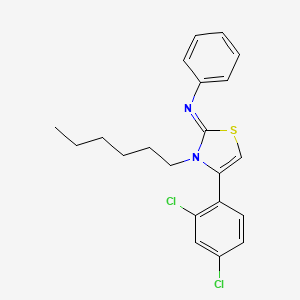

“4-(2-Bromo-5-acetamidophenoxy)butanoic acid” is a chemical compound with the molecular formula C12H14BrNO4 . It has a molecular weight of 316.15 . The compound is in solid form .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step, and this process is not well developed . A radical approach is used for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The InChI code for the compound is 1S/C12H15NO4/c1-9(14)13-10-5-2-3-6-11(10)17-8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16) . This code provides a specific string of characters that represents the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 316.15 and a molecular formula of C12H14BrNO4 .Aplicaciones Científicas De Investigación

- Anti-Inflammatory Agents 4-(2-Bromo-5-acetamidophenoxy)butanoic acid exhibits anti-inflammatory properties. Researchers have explored its potential as an anti-inflammatory agent in both in vitro and in vivo studies. By modulating inflammatory pathways, it could be useful in treating conditions such as arthritis, dermatitis, and other inflammatory disorders.

- Cardiovascular Research The compound’s effects on cardiovascular health have attracted attention. It may impact blood vessel function, platelet aggregation, and lipid metabolism. Further investigations are needed to understand its precise mechanisms and potential therapeutic applications in cardiovascular diseases.

- Anticancer Properties Preliminary studies suggest that 4-(2-Bromo-5-acetamidophenoxy)butanoic acid might inhibit cancer cell growth. Researchers have explored its effects on specific cancer cell lines, including breast, lung, and colon cancer. However, more research is necessary to validate its efficacy and safety as an anticancer agent.

- Neuroprotection Neuroprotective properties have been observed in animal models. The compound may help protect neurons from oxidative stress, inflammation, and excitotoxicity. Investigating its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s is an exciting avenue for future research.

- 4-(2-Bromo-5-acetamidophenoxy)butanoic acid has demonstrated antibacterial effects against certain strains. Researchers have studied its activity against Gram-positive and Gram-negative bacteria. Understanding its mode of action and optimizing its potency could lead to novel antibacterial therapies .

- Some studies suggest that the compound promotes wound healing and tissue regeneration. Its effects on cell proliferation, migration, and extracellular matrix synthesis make it a candidate for wound care applications. Researchers are exploring its potential in tissue engineering and regenerative medicine .

Antibacterial Activity

Wound Healing and Tissue Regeneration

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302, H312, and H332 . These codes indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(5-acetamido-2-bromophenoxy)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4/c1-8(15)14-9-4-5-10(13)11(7-9)18-6-2-3-12(16)17/h4-5,7H,2-3,6H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPGRIANUIDLKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Br)OCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-benzoyl-3-[3-(2-chloro-6-fluorobenzyl)-2,4-dimethoxyphenyl]-2-propenenitrile](/img/structure/B2360585.png)

![(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol](/img/structure/B2360586.png)

![4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2360587.png)

![7-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2360588.png)

![3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2360591.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2360600.png)

![5-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2360601.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2360605.png)